

Application Notes and Protocols for the Quantification of Repotrectinib

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **repotrectinib**, a next-generation ROS1/TRK/ALK tyrosine kinase inhibitor, in various biological samples. The protocols are designed to be implemented in a laboratory setting for pharmacokinetic studies, therapeutic drug monitoring, and quality control analysis.

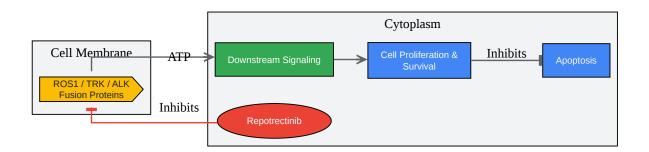
Introduction

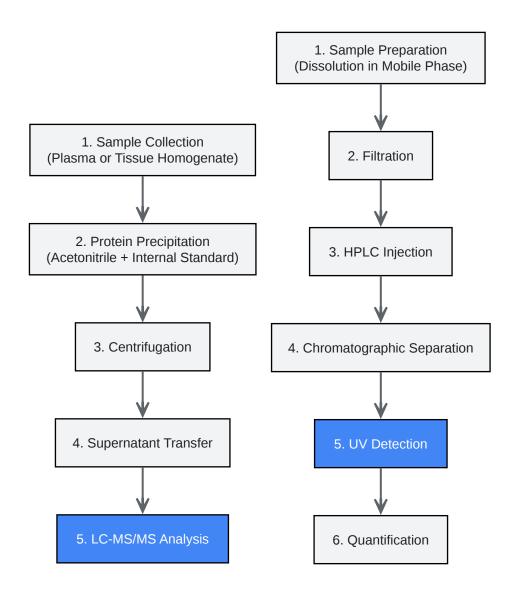
Repotrectinib is a potent and selective inhibitor of ROS1, tropomyosin receptor kinase (TRK), and anaplastic lymphoma kinase (ALK) fusion proteins.[1] Accurate and precise quantification of **repotrectinib** in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring optimal therapeutic exposure, and conducting bioequivalence and bioavailability studies.[2] This document outlines validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and reverse-phase high-performance liquid chromatography (RP-HPLC) methods for this purpose.

Signaling Pathway of Repotrectinib

Repotrectinib functions by binding to the ATP-binding site of target kinases, thereby inhibiting their phosphorylation activity.[1] This action blocks downstream signaling pathways that are crucial for cell proliferation, survival, and migration, leading to cell cycle arrest and apoptosis in tumor cells.[1][3]







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References

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